N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c19-15(11-17-24(20,21)16-7-4-10-23-16)18-8-9-22-14(12-18)13-5-2-1-3-6-13/h1-7,10,14,17H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJHYQQPUMBTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions One common method includes the initial formation of the morpholine derivative, followed by its reaction with thiophene-2-sulfonyl chloride under basic conditions to form the sulfonamide linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The morpholine ring may interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The table below compares N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide with key analogs based on structural features, substituents, and reported bioactivities:
Key Structural and Functional Insights
Core Heterocycle Influence :
- Thiophene vs. Furan : Thiophene-based sulfonamides (e.g., ) often exhibit enhanced metabolic stability compared to furan derivatives due to sulfur’s electron-withdrawing effects. However, furan sulfonamides () demonstrate potent antimicrobial activity, likely due to improved membrane penetration .
- Morpholine vs. Thiomorpholine : The 2-phenylmorpholine group in the target compound may enhance solubility and blood-brain barrier penetration, whereas thiomorpholine derivatives () are linked to local anesthetic effects, possibly due to increased lipophilicity .
Substituent Effects: Phenyl Modifications: Electron-withdrawing groups (e.g., nitro in ) correlate with receptor-targeting activity (e.g., CB2 modulation), while electron-donating groups (e.g., ethoxy in ) may influence pharmacokinetics .
Biological Activity Trends: Antimicrobial activity is prevalent in sulfonamides with small heterocycles (furan, thiazole) and hydrophobic substituents . Local anesthetic effects are observed in thiomorpholine derivatives with carboxamide linkages, likely due to sodium channel interactions . Thiophene sulfonamides with bulky substituents (e.g., cyclohexyl, nitroanilino) show promise in receptor modulation (e.g., CB2) .
Biological Activity
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide is a compound of significant interest due to its biological activity, particularly as an inhibitor of coagulation enzyme Factor Xa (FXa). This article explores the compound's mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.
Target Enzyme: Factor Xa (FXa)
The primary target of this compound is Factor Xa, a crucial enzyme in the coagulation cascade. The compound functions as a direct inhibitor of FXa, which plays a vital role in thrombin generation and subsequent blood clot formation. By inhibiting FXa, this compound effectively reduces thrombin levels, thereby serving as an antithrombotic agent .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability , which is essential for therapeutic use. This characteristic enhances its potential for administration in clinical settings aimed at preventing thromboembolic events.
Research Findings
Recent studies have focused on the compound's efficacy and safety profile. Below is a summary of key findings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound significantly inhibits FXa activity with an IC50 value in the low nanomolar range, indicating potent anticoagulant activity. |
| Study 2 | Investigated the compound’s effect on thrombin generation in vitro, showing a marked reduction in thrombin levels post-treatment compared to controls. |
| Study 3 | Explored the pharmacokinetic properties in animal models, confirming high bioavailability and favorable distribution characteristics. |
Case Studies
- Antithrombotic Efficacy : In a controlled study involving animal models of thrombosis, administration of this compound resulted in a significant decrease in thrombus weight compared to untreated groups, supporting its potential as an effective antithrombotic agent.
- Safety Profile Assessment : A toxicity study conducted over 28 days revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
